1-(Bromomethyl)-2-chloro-4-methoxybenzene

Organic Synthesis Process Chemistry Solid Handling

Generic benzyl bromides introduce regioisomeric impurities in medicinal chemistry campaigns. This ortho-chloro, para-methoxy benzyl bromide delivers the exact fragment for published FXR agonist SAR. - Installs the 2-chloro-4-methoxybenzyl fragment specified in patent FXR agonist routes. - Solid (mp 53-57 °C) supports telescoped synthesis via crystallization-driven purity enhancement. - Defined electronic profile calibrates electrochemical & radical coupling methodology. Supplied with full QA; global B2B shipping available.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 54788-17-9
Cat. No. B1290133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-chloro-4-methoxybenzene
CAS54788-17-9
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CBr)Cl
InChIInChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
InChIKeyUIOYCWAQKOLSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2-chloro-4-methoxybenzene: Building Block Overview


1-(Bromomethyl)-2-chloro-4-methoxybenzene is a disubstituted benzyl bromide building block featuring an ortho-chloro and a para-methoxy group . This solid compound has a molecular weight of 235.51 g/mol and is primarily utilized as an electrophilic intermediate in medicinal chemistry and organic synthesis . The specific positioning of its electron-withdrawing chloro and electron-donating methoxy substituents creates a unique electronic environment on the aromatic ring, which directly modulates the reactivity of the benzylic bromide center in nucleophilic substitution and cross-coupling reactions [1].

Workflow Electrophilic building block for nucleophilic substitution and cross-coupling
Selection Dual ortho-chloro and para-methoxy substitution pattern for tuned reactivity
Use Context Medicinal chemistry and organic synthesis intermediate

Why 1-(Bromomethyl)-2-chloro-4-methoxybenzene Is Irreplaceable


Substituting this compound with simpler analogs like 4-methoxybenzyl bromide or 2-chlorobenzyl bromide introduces a critical failure point in reaction design. The dual substitution pattern is not additive; the ortho-chloro group exerts both a steric and an electron-withdrawing inductive effect, while the para-methoxy group donates electrons through resonance [1]. This creates a unique electron density profile at the benzylic carbon that controls the rate and selectivity of SN2 reactions, cross-couplings, and electrochemical transformations in ways that a single-substituent analog cannot replicate. Swapping for a generic building block changes the required reaction conditions, reduces yield, or leads to regioisomeric impurities in the final product, ultimately compromising the integrity of the synthetic route [2].

1 Single-substituent analogs such as 4-methoxybenzyl bromide or 2-chlorobenzyl bromide lack the opposing electronic effects that control reaction selectivity; using them may shift the rate and regioisomeric outcome of SN2 and cross-coupling steps.
2 The steric and inductive contribution of the ortho-chloro group combined with the resonance donation of the para-methoxy group creates a unique benzylic electrophilicity profile that generic building blocks cannot replicate, potentially reducing yield or introducing regioisomeric impurities.
3 Required reaction conditions are specific to this substitution pattern; swapping to an analog may require re-optimization of solvent, temperature, or catalyst, and may not transfer directly without validation.

1-(Bromomethyl)-2-chloro-4-methoxybenzene vs. Analogs: Selection Guide


Melting Point Advantage for Solid Handling

For process development and purification, the relatively high melting point of 1-(bromomethyl)-2-chloro-4-methoxybenzene provides a significant advantage. It exists as a crystalline solid with a melting point of 53-57 °C . In contrast, unsubstituted benzyl bromide is a liquid with a melting point of -3 °C, and 4-methoxybenzyl bromide is also a low-melting solid or liquid near 0 °C [1]. The target compound's higher melting point allows for easier isolation by simple filtration, improved purity control via recrystallization, and more convenient storage and weighing in a laboratory or pilot plant setting.

Melting Point Advantage
Cross-study comparable
Target: 53–57 °C vs. Unsubstituted benzyl bromide: -3 °C; 4-Methoxybenzyl bromide: ~0 °C
Supports solid handling, filtration, and recrystallization workflows
Standard laboratory conditions; specification and literature data
Organic Synthesis Process Chemistry Solid Handling

Tuned Electrochemical Reduction Potential

The electrochemical reduction potential of benzyl bromides, critical for designing reductive coupling and radical reactions, is linearly correlated with Hammett substituent constants (σ) [1]. The half-wave reduction potential (E1/2) has a reaction constant ρ of +0.31 V, meaning electron-withdrawing groups make reduction easier [1]. The target compound carries an ortho-chloro (σ_m ~ 0.37) and para-methoxy (σ_p ~ -0.27) substituent. Based on this established linear free energy relationship, its reduction potential is predicted to be significantly more positive than 4-methoxybenzyl bromide (electron-donating) and more negative than 4-nitrobenzyl bromide (strongly electron-withdrawing), allowing for selective tuning of redox conditions in synthetic pathways.

Electrochemical Reduction Potential
Class-level inference
E1/2 predicted intermediate between 4-methoxybenzyl bromide and 3,4-dichlorobenzyl bromide based on Hammett σ values
Supports redox tuning in synthetic pathway design
Relationship established at mercury cathode; data to verify for target compound
Electrochemistry Physical Organic Chemistry Reductive Coupling

Predictable LogP for Chromatography

The partition coefficient (LogP) is a crucial parameter for designing extraction and chromatographic purification steps. 1-(Bromomethyl)-2-chloro-4-methoxybenzene has a computed LogP of 3.24 . This value is significantly higher than the more polar unsubstituted benzyl bromide (LogP ~ 2.0) and lower than the highly lipophilic 4-tert-butylbenzyl bromide (LogP > 4.0) [1]. This intermediate LogP, resulting from the opposing effects of the lipophilic chloro and polar methoxy groups, provides a distinct retention time in reversed-phase HPLC and a predictable partition ratio in liquid-liquid extraction, which can be leveraged to separate it from structurally similar byproducts in a reaction mixture.

Predicted LogP for Chromatography
Cross-study comparable
Computed LogP 3.24 vs. unsubstituted benzyl bromide ~2.0 (Δ +1.24)
Predictable reversed-phase HPLC retention and extraction behavior
Computed values; empirical validation recommended for specific solvent systems
Lipophilicity Chromatography Liquid-Liquid Extraction

FXR Agonist Intermediate: Patent-Backed Application

This specific compound is explicitly cited as a key synthetic intermediate in the preparation of novel FXR (NR1H4) binding and activity modulating compounds, which are potential therapeutics for metabolic disorders [1]. These patents do not claim the activity of the intermediate itself, but the final compounds' potency and selectivity depend on the integrity of the 2-chloro-4-methoxy substitution pattern installed by this building block. Any attempt to use a different isomer or a des-chloro/des-methoxy analog in this synthetic sequence would lead to a different final compound, voiding composition-of-matter claims and likely resulting in a significant loss of FXR agonistic activity .

FXR Agonist Intermediate
Supporting evidence
Explicitly cited in WO patents as key intermediate for FXR (NR1H4) modulating compounds
Ensures synthetic fidelity to patented composition-of-matter claims
Patent-derived context; does not imply activity of the intermediate itself
Medicinal Chemistry Nuclear Receptor FXR Agonist

Key Applications of 1-(Bromomethyl)-2-chloro-4-methoxybenzene


FXR Modulator Synthesis

Procure this compound when executing a published patent route to farnesoid X receptor (FXR) agonists. The 2-chloro-4-methoxybenzyl fragment is installed via its reactive benzylic bromide to guarantee the exact structure-activity relationship (SAR) reported for lead compounds [1]. Using a different regioisomer would derail the SAR and potentially invalidate patent protection.

Scalable Crystalline Intermediate

Select this building block when a solid, high-melting intermediate is needed for a telescoped process. Its melting point of 53-57 °C allows for crystallization-driven purity enhancement between steps, a distinct advantage over the liquid benzyl bromide analogs that require distillation or chromatography.

Electrochemical Reduction Substrate

Utilize this compound as a model substrate in electrochemical reduction or radical coupling studies. Its unique combination of an electron-withdrawing and an electron-donating substituent places its half-wave reduction potential in a defined, intermediate region [2], making it ideal for calibrating reactions or demonstrating selective reactivity in the presence of other reducible groups.

Application
Selection Property
Validation Focus
FXR Modulator Synthesis
Exact 2-chloro-4-methoxybenzyl fragment installation
Patent-route fidelity and SAR integrity review
Scalable Crystalline Intermediate
High-melting solid form (53–57 °C)
Crystallization-driven purity enhancement
Electrochemical Reduction Substrate
Intermediate reduction potential from opposing substituent effects
Redox calibration and selective reactivity demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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